molecular formula C6H9IN2O B1444761 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol CAS No. 1341668-61-8

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B1444761
CAS No.: 1341668-61-8
M. Wt: 252.05 g/mol
InChI Key: XNFNCEUBHOFFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an iodine atom at the 4-position of the pyrazole ring and a propanol group at the 3-position. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol typically involves the iodination of a pyrazole precursor followed by the introduction of a propanol group. One common method is the reaction of 4-iodopyrazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The iodine atom can be reduced to a hydrogen atom, forming a deiodinated pyrazole derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

    Oxidation: Formation of 3-(4-iodopyrazol-1-yl)-propanal.

    Reduction: Formation of 3-(pyrazol-1-yl)-propan-1-ol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromopyrazol-1-yl)-propan-1-ol
  • 3-(4-Chloropyrazol-1-yl)-propan-1-ol
  • 3-(4-Fluoropyrazol-1-yl)-propan-1-ol

Uniqueness

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Biological Activity

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, including the iodine atom and hydroxyl group, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities, along with its mechanism of action.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
Molecular Formula C₅H₈I N₃O
Molecular Weight 223.03 g/mol
IUPAC Name This compound

The presence of the iodine atom enhances the compound's reactivity and potential interactions with biological targets, while the hydroxyl group contributes to hydrogen bonding capabilities, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, this compound has been investigated for its potential against various bacterial strains. In vitro studies have shown that it may inhibit the growth of pathogenic bacteria, likely through interference with bacterial enzyme systems or cell wall synthesis mechanisms .

Anticancer Properties

Pyrazole derivatives are recognized for their anticancer activities. The mechanism by which this compound exerts its effects may involve the inhibition of key proteins involved in cell proliferation and survival. For example, studies have reported that similar pyrazole compounds can inhibit enzymes such as BRAF and EGFR, which are crucial in cancer cell signaling pathways .

A comparative analysis of IC50 values for various pyrazole derivatives indicates that modifications in the structure can lead to enhanced anticancer activity. For instance:

Compound Cancer Cell Line IC50 (µM)
3-(4-Iodo-pyrazolyl)propan-1-olMCF-70.08
3-(2,4-Dihydroxyphenyl)-4-(4-hydroxyphenyl)-pyrazoleVarious0.05

These findings suggest that structural features significantly influence biological activity and that further modifications could lead to more potent anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The iodine atom contributes to halogen bonding, enhancing binding affinity to target sites. The hydroxyl group facilitates hydrogen bonding, allowing for more stable interactions with biomolecules.

In addition, the pyrazole ring can engage in π–π stacking interactions with aromatic residues in proteins or nucleic acids, further influencing its biological efficacy . This multifaceted interaction profile underscores the potential of this compound in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

  • Antifungal Activity : A series of pyrazole derivatives demonstrated notable antifungal activity against various phytopathogenic fungi, indicating potential applications in agriculture .
  • Antitumor Activity : Research has shown that pyrazole compounds can induce apoptosis in cancer cells by activating caspases and inhibiting proliferative signaling pathways .
  • Inflammatory Response Modulation : Some studies suggest that pyrazole derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in inflammatory processes .

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFNCEUBHOFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol
Reactant of Route 5
3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol
Reactant of Route 6
3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.